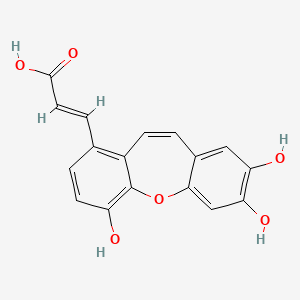

Tournefolic acid B

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12O6 |

|---|---|

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoic acid |

InChI |

InChI=1S/C17H12O6/c18-12-5-2-9(3-6-16(21)22)11-4-1-10-7-13(19)14(20)8-15(10)23-17(11)12/h1-8,18-20H,(H,21,22)/b6-3+ |

InChI Key |

QOUSSKPKMYDXFC-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2OC3=CC(=C(C=C31)O)O)O)/C=C/C(=O)O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2OC3=CC(=C(C=C31)O)O)O)C=CC(=O)O |

Synonyms |

3-(4,7,8-trihydroxydibenzo(b,f)oxepin-1-yl)acrylic acid tournefolic acid B |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Tournefolic Acid B

Botanical Sources and Biogeographical Distribution of Tournefolic Acid B

This compound has been successfully isolated from distinct botanical sources, each with its own geographical footprint. The primary plants known to contain this compound are Clinopodium chinense and Tournefortia sarmentosa.

This compound is a recognized constituent of Clinopodium chinense (Benth.) Kuntze, a perennial herbaceous plant belonging to the Lamiaceae family. frontiersin.orgsci-hub.semdpi.com This plant, also known by its Chinese name "Feng Lun Cai," is a traditional Chinese herbal medicine. sci-hub.se Studies have confirmed the extraction of this compound from this species, highlighting it as a key natural source. frontiersin.orgsci-hub.se

Clinopodium chinense has a widespread distribution across East Asia, notably in China and Japan. pfaf.orgnih.gov It typically thrives in environments such as woods, thickets in hills, and low mountains. pfaf.org In Japan, it can be found in sunny meadows from the lowlands up to elevations of 1500 meters. pfaf.org The genus Clinopodium is also widely distributed in Europe and Asia, often growing in fertile forest margins, along stream banks, and in river valley grasslands. nih.gov

This compound was first isolated from the stems of Tournefortia sarmentosa Lam., a member of the Boraginaceae family. mdpi.commdpi.com This plant is also referred to as "Teng Zi Dan" and has been used in Taiwan as a traditional remedy. mdpi.comresearchgate.net Research has consistently identified this compound and its derivatives, such as this compound ethyl ester, within this species. mdpi.comnih.govgreenpharmacy.info

Tournefortia sarmentosa is a climbing vine native to the Philippines, where it grows in thickets and secondary forests at low to medium altitudes. stuartxchange.org Its native range extends across Southeast Asia and Oceania, including the Andaman Islands, Bangladesh, Borneo, Jawa, Laos, Malaya, New Guinea, Queensland, Taiwan, and Vietnam. stuartxchange.org

Table 1: Botanical Sources and Distribution of this compound

| Botanical Source | Family | Common Name(s) | Biogeographical Distribution |

|---|---|---|---|

| Clinopodium chinense (Benth.) Kuntze | Lamiaceae | Feng Lun Cai | East Asia (China, Japan), Europe. Found in woods, thickets, and grasslands. pfaf.orgnih.gov |

| Tournefortia sarmentosa Lam. | Boraginaceae | Teng Zi Dan, Salakapo, Tree Heliotrope | Philippines, Taiwan, and other parts of Southeast Asia and Oceania. stuartxchange.org |

Isolation from Clinopodium chinense (Benth.) Kuntze

Advanced Chromatographic and Spectroscopic Techniques for Extraction and Purification

The isolation and identification of pure this compound from complex plant extracts necessitate the use of advanced analytical methodologies. Multi-step chromatographic protocols are essential for separation, while high-resolution mass spectrometry is crucial for definitive identification.

The purification of triterpenoids and phenolic compounds like this compound from crude plant extracts is typically a multi-step process involving several chromatographic techniques to effectively separate the target molecule from a multitude of other constituents. oup.comjsmcentral.org

A general protocol involves the following stages:

Initial Extraction: The dried plant material is first extracted using a solvent, often an aqueous ethanol (B145695) mixture. mdpi.com

Fractionation: The crude extract undergoes preliminary separation. Macroporous resin column chromatography is a common technique at this stage, where fractions are eluted with a gradient of solvents (e.g., an ethanol-water series). oup.com This step helps to group compounds by polarity, enriching the fraction that contains the target compound.

Purification: The enriched fraction is then subjected to further, more refined chromatographic methods.

Silica (B1680970) Gel Column Chromatography: This is a widely used technique where the fraction is passed through a column packed with silica gel. mdpi.com Compounds are separated based on their differential adsorption to the silica, and elution with a solvent system (e.g., petroleum ether:ethyl acetate) yields purer sub-fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. nih.gov This technique offers high resolution and is capable of separating structurally similar compounds to yield the pure substance. Reversed-phase columns (e.g., C18) are commonly used for separating phenolic compounds. koreascience.kramericanpeptidesociety.org

High-Speed Counter-Current Chromatography (HSCCC): This is another effective liquid-liquid partition chromatography technique used for purifying natural products like triterpenoids, avoiding the use of solid adsorbents which can sometimes cause irreversible adsorption or decomposition of the sample. oup.com

This combination of different chromatographic methods, each leveraging different separation principles, is essential to achieve the high purity required for structural elucidation and bioactivity studies. jsmcentral.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of natural products like this compound. mdpi.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. sciex.com This precision allows for the determination of the elemental formula of a compound, which is a critical piece of information for structural elucidation. sciex.com

Techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) are widely used for the rapid analysis of plant metabolites. mdpi.com In the context of isolating this compound, HRMS serves several purposes:

Identification in Crude Extracts: HRMS can be used to screen crude extracts or partially purified fractions to confirm the presence of the target compound by matching its highly accurate mass-to-charge ratio (m/z) with the calculated theoretical value. mdpi.commdpi.com

Structural Confirmation: The precise mass measurement provided by HRMS is a key piece of data used alongside other spectroscopic information (like NMR) to confirm the final structure of the isolated compound. For example, the calculated mass for the sodium adduct of this compound ([M+Na]⁺) is 335.0532, and experimental HRMS data has found a matching value of 335.0538, confirming its elemental composition as C₁₇H₁₂O₆. mdpi.com

Fragmentation Analysis: HRMS instruments, particularly those with tandem mass spectrometry (MS/MS) capabilities, can fragment the molecule and measure the exact masses of the resulting fragments. This fragmentation pattern provides further structural information, helping to piece together the molecule's structure. koreascience.krnih.gov

The use of HRMS provides a high degree of confidence in the identification of this compound during the isolation process, ensuring the accuracy of subsequent scientific research.

Total Synthesis and Rational Design of Tournefolic Acid B Analogs

Retrosynthetic Analysis and Strategic Disconnections of the Tournefolic Acid B Core Scaffold

The core structure of this compound is a dibenzo[b,f]oxepine skeleton. nih.govresearchgate.net Retrosynthetic analysis, a process of deconstructing the target molecule to identify potential starting materials, reveals key strategic disconnections. The primary approaches to forming the dibenzo[b,f]oxepine ring involve the formation of a diaryl ether and a stilbene (B7821643) group. nih.gov

Several methods have been considered for these crucial steps. For the diaryl ether linkage, the Ullmann condensation and SNAr (nucleophilic aromatic substitution) reactions of aryl fluorides are prominent strategies. nih.govmdpi.com The formation of the stilbene double bond has been approached through various reactions, including the Mizoroki–Heck reaction, the Wittig reaction, and ring-closing metathesis. nih.gov

A common retrosynthetic pathway involves disconnecting the dibenzo[b,f]oxepine to a diphenyl ether derivative. mdpi.com This intermediate can be further simplified by breaking it down into an acetophenone (B1666503) halogen derivative and a phenol (B47542) derivative, which can be coupled using an Ullmann diaryl ether synthesis. mdpi.com Subsequent transformations would then form the seven-membered ring.

Development of Gram-Scale Total Synthesis Methodologies for this compound

The synthesis starts with commercially available materials and employs a series of key transformations. One reported synthesis begins with 4-fluoroveratrole, which undergoes nitration to yield a key intermediate. nih.gov The construction of the dibenzo[b,f]oxepine core is a critical part of the synthesis. nih.gov

Another approach involves the use of a Wittig reaction and an Ullmann condensation to form the dibenzo[b,f]oxepine skeleton. ncl.edu.tw The acrylic acid side chain is then introduced via a Heck reaction. ncl.edu.tw The final step in this sequence is the removal of protecting groups, such as benzyl (B1604629) ethers, using reagents like boron trichloride (B1173362) to yield the final product. ncl.edu.tw

Key Synthetic Transformations and Intermediate Compounds

Design and Chemical Synthesis of this compound Analogs for Mechanistic Exploration

To investigate the structure-activity relationship (SAR) and elucidate the mechanism of action of this compound, various analogs have been designed and synthesized. sorbonne-nouvelle.frnih.govsciprofiles.com

Researchers have focused on modifying key functional groups within the this compound molecule. nih.gov Two primary series of analogs have been synthesized:

Amide derivatives: The carboxylic acid group has been converted to various amides. nih.govsorbonne-nouvelle.frnih.gov

Azepine derivatives: The oxygen atom in the oxepine ring has been replaced with a nitrogen atom to create azepine analogs. sorbonne-nouvelle.frnih.govsciprofiles.com

Additionally, methylation of the phenolic hydroxyl groups has been performed to assess their importance for biological activity. sorbonne-nouvelle.frnih.govsciprofiles.com

The synthesis of these analog libraries has allowed for preliminary structure-activity relationship studies. sorbonne-nouvelle.frnih.govsciprofiles.com Initial findings indicate that:

Amidation of the carboxylic acid is generally beneficial for its biological activity. sorbonne-nouvelle.frnih.govsciprofiles.com

Methylation of the phenolic hydroxyl groups leads to a significant decrease in activity. sorbonne-nouvelle.frnih.govsciprofiles.com

The synthetically accessible azepine analogs also demonstrate biological activity. sorbonne-nouvelle.frnih.govsciprofiles.com

These findings provide valuable insights into the pharmacophore of this compound and guide the design of future analogs with potentially enhanced properties.

Structure Activity Relationship Sar Studies of Tournefolic Acid B and Its Derivatives

Elucidation of Essential Pharmacophoric Features for Bioactivity in Tournefolic Acid B

The cardioprotective activity of this compound is intrinsically linked to its unique three-dimensional structure. The core scaffold, a dibenzo[b,f]oxepin ring system, provides a rigid framework upon which key functional groups are strategically positioned. These groups constitute the essential pharmacophore, the specific arrangement of molecular features necessary for biological activity.

The primary pharmacophoric features of this compound responsible for its cardioprotective effects are believed to include:

The Dibenzo[b,f]oxepin Nucleus: This tricyclic system forms the foundational structure of the molecule. Its specific conformation is crucial for orienting the pendant functional groups for optimal interaction with biological targets.

The Acrylic Acid Side Chain: The carboxylic acid moiety is another key functional group. Its acidic nature allows for ionic interactions and hydrogen bonding, which can be vital for anchoring the molecule within a receptor's binding site. The double bond in the acrylic acid chain imparts a specific geometry to this side arm.

A 2023 study on the gram-scale synthesis and SAR of this compound analogs highlighted the significance of these features in conferring cardioprotective activity against myocardial ischemia-reperfusion injury. oregonstate.edu

Impact of Specific Functional Group Modifications on Biological Activity

To further probe the importance of the identified pharmacophoric features, synthetic modifications of this compound have been undertaken. These studies provide invaluable insights into how altering specific functional groups can modulate biological efficacy.

Influence of Carboxylic Acid Position Amidation on Cardioprotective Effects

Modification of the carboxylic acid group has been a key area of investigation. A study involving the synthesis of amide derivatives of this compound revealed that this modification is generally well-tolerated and can even be beneficial for cardioprotective activity. oregonstate.edunih.gov The conversion of the carboxylic acid to various amides was shown to maintain or, in some cases, enhance the protective effects on H9c2 cardiomyocytes subjected to hypoxia/reoxygenation. oregonstate.edunih.gov This suggests that while the acidic proton is not strictly essential, the presence of a hydrogen bond-accepting group at this position is favorable for activity. Amidation can also influence the compound's physicochemical properties, such as its lipophilicity and membrane permeability, which may contribute to the observed activity. nih.gov

Table 1: Effect of Amidation of this compound on Cardioprotective Activity

| Compound | Modification | Cardioprotective Activity | Reference |

| This compound | Carboxylic acid | Baseline activity | oregonstate.edu |

| Amide Derivatives | Amidation of carboxylic acid | Maintained or enhanced | oregonstate.edunih.gov |

This table is a summary of findings and does not represent quantitative data from a single study.

Effects of Phenolic Hydroxyl Group Methylation on Biological Efficacy

In contrast to the flexibility observed with the carboxylic acid group, the phenolic hydroxyl groups appear to be crucial for the cardioprotective effects of this compound. When these hydroxyl groups were masked through methylation, a significant decrease in biological activity was observed. oregonstate.edunih.gov This finding strongly indicates that the free phenolic hydroxyls are directly involved in the mechanism of action, likely through hydrogen bonding interactions with the biological target or by contributing to the compound's antioxidant capacity. The methylation of these groups would eliminate their ability to act as hydrogen bond donors and reduce their antioxidant potential, thereby diminishing their cardioprotective efficacy. nih.gov

Table 2: Effect of Phenolic Hydroxyl Group Methylation on Cardioprotective Activity

| Compound | Modification | Cardioprotective Activity | Reference |

| This compound | Free phenolic hydroxyls | Baseline activity | oregonstate.edu |

| Methylated Derivatives | Methylation of phenolic hydroxyls | Greatly decreased | oregonstate.edunih.gov |

This table is a summary of findings and does not represent quantitative data from a single study.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies. These methods can provide insights into the molecular interactions governing bioactivity and help in the rational design of new, more potent analogs.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of a relevant cardioprotective target, such as components of the PI3K/Akt signaling pathway. While specific molecular docking studies for this compound in the context of cardioprotection are not yet widely published, the general methodology would allow for the visualization of potential binding modes. Such studies could help to:

Identify key amino acid residues that interact with the pharmacophoric features of this compound.

Explain at a molecular level why modifications like methylation of the phenolic hydroxyls are detrimental to activity.

Predict the binding of novel, untested derivatives, thereby prioritizing synthetic efforts.

Studies on other dibenzo[b,f]oxepine derivatives have demonstrated the utility of molecular docking in understanding their interactions with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model for this compound and its derivatives could be developed by:

Synthesizing and testing a series of analogs with varied structural features.

Calculating a set of molecular descriptors for each analog that quantify their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Using statistical methods to correlate these descriptors with the observed biological activity.

A robust QSAR model would enable the prediction of the cardioprotective activity of new, unsynthesized this compound derivatives, thereby accelerating the drug discovery process. To date, no specific QSAR models for the cardioprotective effects of this compound have been reported in the literature. However, the principles of QSAR are well-established and could be a valuable future direction for the optimization of this promising natural product.

Molecular and Cellular Mechanisms of Action of Tournefolic Acid B

Modulation of Intracellular Signaling Pathways

TAB actively engages with and modulates fundamental signaling networks within the cell. Its primary recognized activities involve the activation of the pro-survival PI3K/AKT pathway and the comprehensive regulation of the Unfolded Protein Response (UPR) triggered by ER stress. sciltp.commdpi.com

A central mechanism of Tournefolic acid B is the activation of the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathway, a critical regulator of cell survival and proliferation. d-nb.info Studies have demonstrated that TAB enhances the phosphorylation of both PI3K and its downstream effector, AKT. sci-hub.senih.gov This activation is crucial for its protective effects, as the inhibition of PI3K/AKT signaling has been shown to abolish the benefits conferred by TAB treatment in models of myocardial ischemia/reperfusion (I/R) injury. sci-hub.sesci-hub.se The activation of this pathway by TAB is directly linked to its ability to mitigate ER stress and subsequent apoptosis. sci-hub.sesciltp.comnih.gov By promoting this pro-survival cascade, TAB helps to counteract cell death signals initiated by cellular stressors. frontiersin.orgmdpi.com

TAB directly interferes with the PERK branch of the UPR. sci-hub.se Following its activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α). nih.gov This action generally halts protein translation to reduce the load on the ER but also selectively promotes the translation of activating transcription factor 4 (ATF4). nih.gov Prolonged activation of the PERK/eIF2α/ATF4 axis leads to the expression of the pro-apoptotic factor CHOP (C/EBP homologous protein). nih.gov Studies confirm that TAB inhibits the phosphorylation of PERK and eIF2α, thus downregulating the expression of downstream effectors like CHOP and caspase-12, a key enzyme in ER stress-mediated apoptosis. sci-hub.senih.govwindows.net

This compound is capable of inhibiting the activating transcription factor 6 (ATF6) branch of the UPR. sci-hub.se Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to become an active transcription factor. nih.govnih.gov This active form then moves to the nucleus to upregulate genes involved in ER-associated degradation (ERAD) and protein folding, but can also contribute to apoptosis under chronic stress. nih.govnih.gov Experimental findings show that TAB treatment effectively refrains the activation of ATF6, thereby reducing the expression of its downstream targets, including the pro-apoptotic protein CHOP. sci-hub.senih.govsci-hub.se

Regulation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Components

Modulation of IRE1α-XBP1 Pathway

Attenuation of Oxidative Stress Responses

A significant aspect of this compound's mechanism of action is its potent ability to mitigate oxidative stress. mdpi.comnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to cellular damage in various pathological conditions. scienceopen.com Research demonstrates that TAB effectively counters oxidative stress by bolstering the cell's endogenous antioxidant defense system. sci-hub.senih.gov In models of I/R injury, which is associated with a surge in ROS, TAB treatment was found to reverse the decline in the activities of key antioxidant enzymes. sci-hub.se

Table 1: Effect of this compound on Antioxidant Enzyme Activity

This table summarizes the observed effects of this compound (TAB) on key markers of oxidative stress in response to Ischemia/Reperfusion (I/R) injury, as detailed in scientific literature. sci-hub.se

| Biomarker | Effect of I/R Injury | Effect of TAB Treatment | Implication |

| Superoxide (B77818) Dismutase (SOD) | Significant Decrease | Attenuates the decrease | Enhances scavenging of superoxide radicals |

| Catalase (CAT) | Significant Decrease | Attenuates the decrease | Boosts decomposition of hydrogen peroxide |

| Glutathione (B108866) Peroxidase (GSH-Px) | Significant Decrease | Attenuates the decrease | Increases reduction of lipid hydroperoxides |

| Malondialdehyde (MDA) | Significant Increase | Attenuates the increase | Reduces lipid peroxidation and cell membrane damage |

Table 2: Key Molecular Targets of this compound

This table outlines the principal molecular targets of this compound within the cellular signaling pathways discussed in this article.

| Pathway | Molecular Target | Effect of this compound | Reference |

| PI3K/AKT Pathway | PI3K | Enhances Phosphorylation (Activation) | sci-hub.sesci-hub.se |

| AKT | Enhances Phosphorylation (Activation) | sci-hub.senih.gov | |

| ER Stress / UPR | GRP78 | Inhibits Activation | sci-hub.sesci-hub.se |

| p-PERK | Inhibits Phosphorylation | sci-hub.senih.govwindows.net | |

| p-eIF2α | Inhibits Phosphorylation | sci-hub.senih.govsci-hub.se | |

| ATF6 | Inhibits Activation | sci-hub.senih.govsci-hub.se | |

| p-JNK | Reduces Phosphorylation | sci-hub.sesci-hub.se | |

| CHOP | Inhibits Expression | sci-hub.senih.gov | |

| Caspase-12 | Inhibits Expression | sci-hub.senih.gov |

Reduction of Intracellular Reactive Oxygen Species (ROS) Production

This compound has been shown to effectively reduce the intracellular production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cell structures, including lipids, proteins, and DNA. sci-hub.senih.gov In models of hypoxia/reoxygenation (H/R) injury, a condition that mimics ischemia-reperfusion, treatment with this compound markedly reduced the levels of intracellular ROS. sci-hub.se This reduction in ROS helps to prevent lipid peroxidation, a primary event in oxidative damage, thereby maintaining the integrity of cellular membranes. sci-hub.senih.gov

Studies using rat cortical neurons have also demonstrated that a derivative of this compound, its methyl ester, can eliminate the accumulation of ROS induced by glutamate (B1630785), a potent neurotoxin. nih.gov Similarly, in H9c2 cardiomyocytes subjected to H/R, this compound significantly decreased ROS levels. sci-hub.se The compound's ability to scavenge ROS is a critical aspect of its cytoprotective effects. sci-hub.senih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities

Beyond directly reducing ROS, this compound also bolsters the cell's own defense mechanisms by enhancing the activities of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), play a crucial role in neutralizing ROS.

In isolated rat hearts subjected to ischemia/reperfusion, which typically causes a significant decrease in the activities of these protective enzymes, pretreatment with this compound effectively attenuated these changes in a dose-dependent manner. sci-hub.se Similarly, in H9c2 cells undergoing H/R, this compound markedly enhanced the activities of SOD and CAT. sci-hub.se This enhancement of the endogenous antioxidant system contributes significantly to the compound's ability to protect the myocardium from injuries induced by oxidative stress. sci-hub.se

Crosstalk with the Nrf2 Signaling Pathway in Cellular Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. frontiersin.orgmdpi.com It controls the expression of a wide array of antioxidant and detoxification genes. uniroma1.it While direct studies comprehensively detailing the interaction of this compound with the Nrf2 pathway are emerging, its observed effects on downstream targets of Nrf2, such as the increased activity of SOD and CAT, strongly suggest a crosstalk. sci-hub.semdpi.com

Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes, including those for SOD and CAT, thereby upregulating their expression. mdpi.comuniroma1.it The ability of this compound to enhance the activity of these enzymes is consistent with the activation of the Nrf2 pathway, which is a key mechanism for cellular defense against oxidative stress. sci-hub.senih.gov

Anti-Apoptotic Mechanisms at the Cellular Level

This compound exerts potent anti-apoptotic effects at the cellular level, preventing programmed cell death through multiple interconnected mechanisms.

Inhibition of Caspase Cascade Activation

The caspase cascade is a central executioner of apoptosis. This compound has been shown to significantly inhibit the activation of key caspases. In H9c2 cells subjected to hypoxia/reoxygenation, this compound suppressed the activation of caspase-3 and caspase-9. sci-hub.se Furthermore, in a model of myocardial ischemia/reperfusion injury, it inhibited the expression of caspase-12, an initiator caspase associated with endoplasmic reticulum stress-induced apoptosis. sci-hub.senih.gov

A methyl ester derivative of this compound also demonstrated a profound ability to abrogate the glutamate-induced activation of caspase-2, -3, -6, and -9 in rat cortical neurons. nih.gov This broad-spectrum inhibition of the caspase cascade effectively halts the progression of apoptosis, thereby promoting cell survival.

Restoration of Bcl-2/Bax Ratio and Mitochondrial Apoptosis Pathway Regulation

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. sums.ac.irmdpi.com An increased Bax/Bcl-2 ratio promotes apoptosis by increasing mitochondrial membrane permeability. nih.govsums.ac.ir

This compound has been found to favorably modulate this ratio. In both isolated rat hearts and H9c2 cells subjected to ischemia/reperfusion or hypoxia/reoxygenation, this compound significantly increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of the pro-apoptotic protein Bax. sci-hub.se This restoration of the Bcl-2/Bax ratio indicates that this compound effectively inhibits the mitochondrial pathway of apoptosis. sci-hub.se

Mitigation of Mitochondrial Dysfunction and Membrane Potential Disruption

Mitochondria play a central role in apoptosis, and their dysfunction is a key trigger for cell death. mdpi.complos.org A hallmark of early apoptosis is the loss of mitochondrial membrane potential (ΔΨm). sci-hub.see-jyms.org

This compound has been shown to protect against mitochondrial dysfunction. In H9c2 cells exposed to hypoxia/reoxygenation, the compound significantly preserved the mitochondrial membrane potential, preventing its collapse. sci-hub.se This stabilization of the mitochondrial membrane is crucial for preventing the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which would otherwise activate the caspase cascade. mdpi.com By mitigating mitochondrial dysfunction, this compound helps to maintain cellular energy production and prevent the initiation of the apoptotic program. sci-hub.semdpi.com

Table of Research Findings on this compound's Mechanisms

| Mechanism Category | Specific Mechanism | Model System | Observed Effect | Reference |

| Antioxidant Effects | Reduction of ROS Production | H9c2 cells (Hypoxia/Reoxygenation) | Markedly reduced intracellular ROS levels. | sci-hub.se |

| Rat Cortical Neurons (Glutamate-induced) | Eliminated ROS accumulation. | nih.gov | ||

| Enhancement of Antioxidant Enzymes | Isolated Rat Hearts (Ischemia/Reperfusion) | Attenuated the decrease in SOD, CAT, and GSH-Px activities. | sci-hub.se | |

| H9c2 cells (Hypoxia/Reoxygenation) | Markedly enhanced SOD and CAT activities. | sci-hub.se | ||

| Anti-Apoptotic Effects | Inhibition of Caspase Activation | H9c2 cells (Hypoxia/Reoxygenation) | Suppressed activation of caspase-3 and caspase-9. | sci-hub.se |

| Myocardial Ischemia/Reperfusion Model | Inhibited expression of caspase-12. | sci-hub.senih.gov | ||

| Rat Cortical Neurons (Glutamate-induced) | Abrogated activation of caspase-2, -3, -6, and -9. | nih.gov | ||

| Regulation of Bcl-2/Bax Ratio | Isolated Rat Hearts & H9c2 cells | Increased Bcl-2 expression and decreased Bax expression. | sci-hub.se | |

| Mitochondrial Protection | H9c2 cells (Hypoxia/Reoxygenation) | Significantly preserved mitochondrial membrane potential. | sci-hub.se |

Neuroprotective Actions of this compound

Research has illuminated several pathways through which this compound (TAB) confers protection to neuronal cells. These mechanisms primarily involve counteracting the toxic effects of pathological molecules and events associated with neurodegenerative diseases, such as Alzheimer's disease, and conditions like stroke. stuartxchange.orgncl.edu.tw The compound and its ester derivatives have been shown to interfere with cell death cascades, mitochondrial dysfunction, and excitotoxicity. nih.govresearchgate.net

Amyloid-beta (Aβ) protein is the primary component of amyloid plaques found in the brains of individuals with Alzheimer's disease, and its accumulation is considered a key factor in neuronal damage and death. wikipedia.orgjcdr.netfrontiersin.org Studies have demonstrated that this compound can effectively attenuate the neurotoxicity induced by Aβ. researchgate.netsigmaaldrich.com

In laboratory settings using rat cortical neurons, exposure to Aβ (specifically the Aβ 25-35 fragment) leads to significant neuronal death. researchgate.net However, pretreatment with this compound markedly reduces this cell death. researchgate.net For instance, while 10 µM of Aβ 25-35 caused a 41.5% rate of cell death, the addition of 50 µM of TAB mitigated this effect by 49.7%. researchgate.net This protective action is linked to TAB's ability to interfere with downstream apoptotic pathways triggered by Aβ, including the activation of key enzymes like caspases. researchgate.net Specifically, TAB has been found to abrogate the Aβ-induced activation of caspase-8 and caspase-9 by approximately 50-60%. researchgate.net

Table 1: Effect of this compound on Amyloid Beta (Aβ)-Induced Neurotoxicity

| Treatment | Concentration | Outcome | Percentage of Attenuation/Activation |

|---|---|---|---|

| Amyloid beta 25-35 | 10 µM | Cell Death | 41.5 ± 3.8% |

| This compound + Aβ 25-35 | 50 µM | Attenuation of Cell Death | 49.7 ± 11.1% |

| This compound + Aβ | 50 µM | Abrogation of Caspase-8 Activation | ~50-60% |

| This compound + Aβ | 50 µM | Abrogation of Caspase-9 Activation | ~50-60% |

Data derived from studies on rat cortical neurons. researchgate.net

Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation from neurotransmitters like glutamate and its analogue N-methyl-D-aspartate (NMDA). mdpi.com This process is a major contributor to neuronal loss in conditions such as stroke. ncl.edu.tw Research shows that this compound and its derivatives, this compound methyl ester (TABM) and this compound ethyl ester (TABE), possess neuroprotective capabilities against this form of toxicity. nih.govresearchgate.net

In studies on rat cortical neurons, treatment with 50 µM of glutamate for 24 hours reduced cell viability by 45.8%. nih.gov The application of 50 µM of TABM attenuated this glutamate-induced cell death by 46.8%. nih.gov Similarly, exposure to 50 µM of NMDA resulted in a 48.7% loss of cell viability, which was counteracted by TAB and its derivatives. ncl.edu.twresearchgate.net The protective mechanism involves the blockade of downstream events triggered by NMDA receptor activation, including the accumulation of reactive oxygen species (ROS) and the activation of various caspases (caspase-2, -3, -6, and -9). nih.govresearchgate.net

Table 2: Attenuation of Glutamate- and NMDA-Induced Excitotoxicity

| Toxic Agent | Concentration | Compound | Concentration | Outcome |

|---|---|---|---|---|

| Glutamate | 50 µM | - | - | 45.8 ± 7.9% decrease in cell viability |

| Glutamate | 50 µM | This compound methyl ester | 50 µM | 46.8 ± 17.8% attenuation of cell death |

| NMDA | 50 µM | - | - | 48.7 ± 5.1% decrease in cell viability |

Data derived from studies on rat cortical neurons. nih.govresearchgate.net

Mitochondria are crucial for neuronal function, particularly in regulating energy production and calcium homeostasis. nih.gov Under pathological conditions, such as exposure to Aβ or excessive glutamate, a massive influx of calcium into the cell can lead to mitochondrial calcium overload. mdpi.commdpi.com This overload triggers mitochondrial dysfunction, increased production of reactive oxygen species, and the opening of the mitochondrial permeability transition pore (mPTP), ultimately leading to cell death. nih.govmdpi.com

This compound exerts a significant portion of its neuroprotective effects by preventing this mitochondrial calcium overload. sci-hub.sesigmaaldrich.com Studies show that in the presence of Aβ, TAB blocks the excessive accumulation of calcium within the mitochondria. sigmaaldrich.com Likewise, the ester derivatives of TAB were found to attenuate the calcium stress placed on both the endoplasmic reticulum and mitochondria following NMDA receptor activation. researchgate.net By stabilizing mitochondrial calcium levels, TAB helps preserve mitochondrial function and prevent the initiation of apoptotic pathways. sci-hub.seresearchgate.net

A key apoptotic pathway implicated in Aβ-induced neurotoxicity involves the activation of caspase-8. sci-hub.sesigmaaldrich.com Once activated, caspase-8 cleaves a pro-apoptotic protein called Bid, creating a truncated form (tBid). rndsystems.com This tBid then translocates to the mitochondria, where it promotes the release of cytochrome c into the cytosol. sci-hub.serndsystems.com The release of cytochrome c is a critical step that leads to the activation of the caspase cascade and execution of apoptosis. sci-hub.se

This compound has been shown to directly interfere with this specific signaling cascade. sci-hub.sesigmaaldrich.com Research demonstrates that TAB markedly retards the Aβ-mediated release of cytochrome c. sigmaaldrich.com It achieves this by inhibiting the Aβ-induced increase of tBid in the mitochondria. researchgate.net A 50 µM concentration of TAB was shown to decrease the elevation of mitochondrial tBid and the pro-apoptotic protein Bak, which are triggered by Aβ. researchgate.net The importance of this mechanism is highlighted by the finding that a specific caspase-8 inhibitor could replicate these effects, significantly inhibiting the increase in mitochondrial tBid and the subsequent release of cytochrome c. researchgate.net This indicates that TAB's ability to block the caspase-8-tBid-cytochrome c pathway is a central element of its neuroprotective action against amyloid-beta toxicity. sci-hub.seresearchgate.netsigmaaldrich.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TAB |

| This compound methyl ester | TABM |

| This compound ethyl ester | TABE |

| Amyloid-beta | Aβ |

| Glutamate | |

| N-methyl-D-aspartate | NMDA |

| Calcium | |

| Caspase-2 | |

| Caspase-3 | |

| Caspase-6 | |

| Caspase-8 | |

| Caspase-9 | |

| Bid | |

| Truncated Bid | tBid |

| Cytochrome c | |

| Bak | |

| Bcl-2alpha |

In Vitro and Ex Vivo Research Models for Tournefolic Acid B Mechanistic Studies

Cellular Models for Investigating Tournefolic Acid B Effects

Cell-based assays provide a controlled environment to study the direct effects of this compound on specific cell types involved in cardiac and neuronal pathologies.

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used and reliable in vitro model for cardiovascular research, particularly for studying the cellular and molecular mechanisms of myocardial ischemia/reperfusion injury (MIRI). mdpi.comresearchgate.net These cells, while not contracting, retain many characteristics of adult cardiomyocytes, making them suitable for initial screening and mechanistic studies of potential cardioprotective agents. mdpi.comresearchgate.net

In studies investigating this compound, H9c2 cells are subjected to simulated ischemia-reperfusion conditions to mimic the damage that occurs in the heart during a heart attack and subsequent restoration of blood flow. nih.govsci-hub.se Research has shown that pretreatment with this compound significantly protects these cells from injury. mdpi.com Key findings demonstrate that this compound enhances cell viability and reduces apoptosis (programmed cell death). sci-hub.senih.gov This protective effect is evidenced by a decrease in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, and a reduction in the activity of caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. sci-hub.se Specifically, one study found that this compound suppressed the activation of caspase-3 and caspase-9 by approximately 43.2% and 50.1%, respectively, in H9c2 cells subjected to injury. sci-hub.se

Table 1: Effect of this compound on H9c2 Cell Viability and Apoptosis Markers in a MIRI Model

| Parameter | Effect of MIRI Model | Effect of this compound Pretreatment | Reference |

|---|---|---|---|

| Cell Viability | Decreased | Significantly Increased | mdpi.comsci-hub.se |

| LDH Release | Increased | Significantly Decreased | sci-hub.se |

| Caspase-3 Activity | Increased | Significantly Decreased (~43.2%) | sci-hub.se |

| Caspase-9 Activity | Increased | Significantly Decreased (~50.1%) | sci-hub.se |

To simulate MIRI at the cellular level, researchers employ a hypoxia/reoxygenation (H/R) model. nih.govsci-hub.se In this setup, H9c2 cardiomyocytes are first deprived of oxygen and glucose to mimic ischemia, typically for a period of 6 hours. sci-hub.se This is followed by a reoxygenation phase, where normal culture conditions are restored for about 12 to 24 hours, simulating reperfusion. sci-hub.segrafiati.com This process triggers cellular stress pathways similar to those observed in clinical MIRI, including oxidative stress and endoplasmic reticulum (ER) stress. sciltp.comsciltp.com

Studies using this H/R model have revealed that this compound exerts its cardioprotective effects by mitigating these stress pathways. nih.gov The compound significantly reduces oxidative stress by restoring the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govsci-hub.senih.gov Furthermore, this compound has been shown to suppress ER stress by inhibiting the activation of ER stress-related proteins such as GRP78, ATF6, PERK, and eIF2α. nih.govsci-hub.senih.govwindows.net The underlying mechanism for these effects is linked to the activation of the pro-survival PI3K/AKT signaling pathway. nih.govsciltp.comnih.govnih.gov By activating this pathway, this compound inhibits downstream apoptotic signals, including the expression of CHOP and Caspase-12. nih.govsci-hub.se

Table 2: Biochemical Effects of this compound in H/R-Treated H9c2 Cardiomyocytes

| Biochemical Marker | Effect of H/R Model | Effect of this compound Pretreatment | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Markedly Reduced | sci-hub.se |

| Malondialdehyde (MDA) | Increased | Markedly Reduced | nih.govsci-hub.se |

| Superoxide Dismutase (SOD) Activity | Decreased | Enhanced | nih.govsci-hub.se |

| Catalase (CAT) Activity | Decreased | Enhanced | nih.govsci-hub.se |

| ER Stress Proteins (e.g., Grp78, ATF6, p-PERK) | Increased | Inhibited | nih.govnih.govwindows.net |

| PI3K/AKT Pathway | Suppressed | Activated | nih.govmdpi.com |

Beyond its cardioprotective role, this compound and its derivatives have been assessed for neuroprotective properties using various neuronal cell culture models. nih.govnih.gov Primary cortical neurons isolated from rats are a key model used to study excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.govfrontiersin.org

Research has shown that this compound methyl ester can protect these primary cortical neurons from glutamate-induced toxicity. nih.gov The protective mechanism involves several actions: it eliminates the accumulation of harmful reactive oxygen species (ROS), blocks the activation of the caspase cascade (including caspase-2, -3, -6, and -9), and abrogates the activation of the c-Jun N-terminal kinase (JNK) stress pathway. nih.gov Studies have also demonstrated that this compound derivatives can attenuate neurotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate excitotoxicity. nih.govresearchgate.net In addition to primary cells, immortalized cell lines like the murine dopaminergic CATH.a cell line have been used to model neurodegenerative conditions and assess the neuroprotective potential of these compounds. nih.gov

Hypoxia/Reoxygenation (H/R) Injury Models in Cardiomyocytes

Isolated Organ Perfusion Models for Functional Validation

To bridge the gap between cellular effects and whole-organ physiology, ex vivo models are employed. These models allow for the study of an intact organ in a controlled laboratory environment, providing crucial data on functional outcomes.

The Langendorff apparatus is a classic ex vivo model used to study the physiology and pharmacology of the heart independent of systemic influences. mdpi.com In this system, a rat heart is isolated and mounted on the apparatus, where it is kept beating by perfusing a nutrient-rich oxygenated solution through the coronary arteries via the aorta. nih.govsci-hub.se This setup allows researchers to induce global ischemia by stopping the perfusion for a defined period (e.g., 45 minutes) and then to initiate reperfusion by restarting the flow (e.g., for 60 minutes), thereby faithfully modeling MIRI. nih.govsci-hub.se

This model has been instrumental in validating the cardioprotective effects of this compound observed in cellular studies. nih.govmdpi.com By administering the compound to the heart before the ischemic event, scientists can assess its ability to preserve cardiac function and reduce tissue damage in a whole-organ context. nih.gov The findings from these ex vivo experiments have confirmed that this compound significantly protects the heart from I/R injury, depressing cardiomyocyte apoptosis and inhibiting oxidative stress within the myocardial tissue. nih.govsci-hub.semdpi.com

The Langendorff model enables the continuous recording of key hemodynamic parameters that reflect the heart's functional status. nih.gov These measurements provide a quantitative assessment of the extent of injury and the degree of protection offered by a therapeutic agent.

Studies on this compound have shown that it significantly improves a range of hemodynamic parameters in isolated rat hearts following ischemia-reperfusion. nih.govsci-hub.semdpi.com The compound was found to improve left ventricular systolic pressure (LVSP) and reduce the elevated left ventricular end-diastolic pressure (LVeDP), which is a sign of ventricular dysfunction. nih.gov Furthermore, it enhanced the rates of pressure development and decline (+dP/dtmax and -dP/dtmin), indicating better contractility and relaxation. nih.govsci-hub.se These functional improvements confirm the potent cardioprotective activity of this compound against ischemia/reperfusion injury. nih.govmdpi.com

Table 3: Hemodynamic Parameters Improved by this compound in Langendorff-Perfused Rat Hearts

| Hemodynamic Parameter | Description | Effect of this compound Post-I/R | Reference |

|---|---|---|---|

| LVSP (Left Ventricular Systolic Pressure) | Peak pressure during ventricular contraction. | Significantly Improved | nih.govsci-hub.se |

| LVeDP (Left Ventricular end-Diastolic Pressure) | Pressure in the ventricle at the end of filling. | Significantly Reduced | nih.govsci-hub.se |

| +dP/dtmax | Maximum rate of pressure increase; marker of contractility. | Significantly Improved | nih.govsci-hub.se |

| -dP/dtmin | Maximum rate of pressure decrease; marker of relaxation. | Significantly Improved | nih.govsci-hub.se |

| HR (Heart Rate) | Number of heartbeats per minute. | Significantly Improved | nih.govsci-hub.se |

Advanced Analytical Methodologies for Comprehensive Tournefolic Acid B Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental in separating Tournefolic acid B from complex mixtures, such as plant extracts or synthetic reaction products, allowing for its precise quantification and the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like this compound. researchgate.net A reversed-phase HPLC method is typically employed for the separation and quantification of such compounds. nih.gov This approach uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. researchgate.net For this compound, a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid to ensure good peak shape for the acidic analyte, is standard. researchgate.netshimadzu.com Detection is commonly performed using a photodiode array (PDA) or UV detector at wavelengths where the chromophores in the molecule absorb light. researchgate.net Purity is determined by the presence of a single, sharp peak at a characteristic retention time, with the peak area being proportional to the compound's concentration. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis This table is a representative example based on typical methods for analyzing phenolic acids.

| Parameter | Specification | Purpose |

| System | Dionex Ultimate 3000 or similar | Provides high-pressure solvent delivery for separation. researchgate.net |

| Column | Acclaim™ C18 (5 µm, 250 x 4.6 mm) or equivalent | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase A | 1% Acetic Acid in Water | Acidic aqueous phase to ensure protonation of the analyte. researchgate.net |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. chromatographyonline.com |

| Detection | UV/PDA at 280 nm & 310 nm | Wavelengths for detecting aromatic and conjugated systems. researchgate.net |

| Column Temp. | 30-40 °C | Ensures reproducible retention times. chromatographyonline.com |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires a system capable of handling much higher backpressures. chromatographyonline.com The enhanced resolution allows for better separation of this compound from closely related isomers or impurities that might co-elute in an HPLC run. mdpi.com For complex samples, such as plant extracts containing multiple phenolic acids, UHPLC provides a more detailed and accurate compound profile in a fraction of the time. mdpi.commdpi.com The higher sensitivity of UHPLC is also advantageous for detecting trace amounts of the compound. mdpi.com

Table 2: Comparison of Typical HPLC and UHPLC System Characteristics

| Feature | HPLC | UHPLC | Advantage of UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |

| Column Dimensions | 150-250 mm length, 4.6 mm ID | 50-100 mm length, 2.1 mm ID | Faster runs, less solvent consumption. |

| Pressure Limit | ~400-600 bar (~6,000 psi) | >1000 bar (~15,000 psi) | Enables use of smaller particles. |

| Run Time | 15 - 30 min | 2 - 10 min | Increased sample throughput. |

| Resolution | Good | Excellent | Better separation of complex mixtures. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

Advanced Spectroscopic Techniques for Structural and Interaction Studies

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for elucidating the exact molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. ipb.ptscielo.org.za Through 1D (¹H and ¹³C) and 2D (like COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be established. Research on the total synthesis of this compound has provided detailed NMR data that confirms its structure. nih.gov The ¹H NMR spectrum shows distinct signals for each proton, with chemical shifts and coupling constants revealing their chemical environment and neighboring protons. nih.govyoutube.com The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. nih.gov

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) Data sourced from a study on the total synthesis of this compound. nih.gov

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 108.61 | 6.70 (s) |

| 2 | 147.10 | - |

| 3 | 116.47 | - |

| 4 | 145.89 | 6.97-6.93 (m) |

| 4a | 123.70 | - |

| 5a | 124.03 | - |

| 6 | 123.82 | - |

| 7 | 150.83 | - |

| 8 | 141.49 | 7.42 (d, J=8.5) |

| 9 | 121.82 | 6.97-6.93 (m) |

| 9a | 131.42 | - |

| 10a | 150.67 | - |

| 10b | 130.99 | - |

| 11 | 117.80 | 6.97-6.93 (m) |

| 12 | 114.28 | 6.87 (d, J=11.5) |

| 15 | 142.47 | 6.32 (d, J=15.7) |

| 16 | Not specified | 7.95 (d, J=15.8) |

| 17 (COOH) | 168.91 | - |

Tandem Mass Spectrometry (MS/MS), often coupled with a chromatographic system like UPLC, is essential for confirming molecular weight and identifying metabolites. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govmdpi.com For this compound, the calculated m/z for the sodium adduct [M+Na]⁺ is 335.0532, which closely matches the experimental value, confirming the molecular formula C₁₇H₁₂O₆. nih.gov In MS/MS, the parent ion is selected and fragmented to produce a unique pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, which is invaluable for identifying this compound in complex mixtures and for characterizing its metabolites in biological samples. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | ESI (Electrospray Ionization) | nih.gov |

| Adduct | [M+Na]⁺ | nih.gov |

| Molecular Formula | C₁₇H₁₂O₆ | sci-hub.se |

| Calculated m/z | 335.0532 | nih.gov |

| Found m/z | 335.0538 | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com When a sample is exposed to infrared radiation, its functional groups absorb energy at specific frequencies, corresponding to their vibrational modes. cabidigitallibrary.org The resulting spectrum provides a "molecular fingerprint." journalwjbphs.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and O-H), aromatic ring (C=C and C-H), and ether (C-O-C) functional groups that constitute its structure.

Table 5: Predicted FTIR Absorption Bands for this compound This table is based on the known structure of this compound and general FTIR correlation tables. libretexts.org

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500-3200 | Phenolic O-H | O-H Stretch | Strong, Broad |

| 3300-2500 | Carboxylic Acid O-H | O-H Stretch | Very Broad |

| ~1710 | Carboxylic Acid C=O | C=O Stretch | Strong |

| ~1600, ~1475 | Aromatic C=C | C=C Stretch | Medium-Weak |

| ~1260 | Aryl Ether C-O | C-O-C Asymmetric Stretch | Strong |

| ~1200 | Carboxylic Acid C-O | C-O Stretch | Medium |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Fragmentation Analysis

Cellular and Molecular Assays for Bioactivity and Pathway Analysis

The biological activity and mechanisms of action of this compound are investigated through a variety of established cellular and molecular assays. These techniques allow for a detailed examination of the compound's effects on specific cellular events, such as oxidative stress, apoptosis, and the regulation of key signaling pathways.

Measurement of Reactive Oxygen Species (ROS) Levels (e.g., DCFH-DA assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for quantifying intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of this fluorescence, which can be measured by flow cytometry or a fluorescence plate reader, is directly proportional to the level of intracellular ROS. europeanreview.orgnih.gov

In studies investigating the cardioprotective effects of this compound, H9c2 cardiomyocytes were subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion injury, a condition known to elevate ROS levels. engineering.org.cn Research demonstrated that pretreatment with this compound significantly inhibited the H/R-induced increase in intracellular ROS. engineering.org.cn This suggests that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-induced cell damage. engineering.org.cn

Table 1: Effect of this compound on Intracellular ROS Levels in H9c2 Cells

| Treatment Group | Relative Intracellular ROS Level (Fold Change vs. Control) |

| Control | ~1.0 |

| Hypoxia/Reoxygenation (H/R) | ~3.5 |

| H/R + this compound (1 µg/ml) | ~2.0 |

This table is based on data from studies on H9c2 cardiomyocytes subjected to hypoxia/reoxygenation. engineering.org.cn

Apoptosis Detection Assays (e.g., TUNEL Staining, Caspase Activity Assays)

Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is implicated in various diseases. Assays to detect apoptosis are fundamental in evaluating the therapeutic potential of compounds like this compound.

TUNEL Staining

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. The assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to label the free 3'-hydroxyl ends of DNA fragments with fluorescently tagged nucleotides.

Studies on cardiac cells undergoing ischemia/reperfusion (I/R) injury showed a significant increase in the number of TUNEL-positive cells, indicating widespread apoptosis. engineering.org.cn Pre-conditioning with this compound was found to effectively reduce the percentage of these apoptotic cells, demonstrating its anti-apoptotic activity. engineering.org.cn

Table 2: Effect of this compound on Apoptosis (TUNEL Assay) in I/R-Injured Cardiac Cells

| Treatment Group | Percentage of TUNEL-Positive Cells (%) |

| Control | 9.8 ± 1.4 |

| Ischemia/Reperfusion (I/R) | 37.2 ± 2.3 |

| I/R + this compound (1 µg/ml) | 20.5 ± 2.1 |

| I/R + this compound (2 µg/ml) | 17.4 ± 1.9 |

Data represents the mean ± S.D. from studies on isolated rat hearts. engineering.org.cn

Caspase Activity Assays

Caspases are a family of cysteine proteases that are central regulators of apoptosis. Caspase-9 is an initiator caspase activated by mitochondrial stress, while Caspase-3 is a key executioner caspase responsible for cleaving cellular substrates. Their activity can be measured using fluorometric assay kits where a specific peptide substrate is cleaved, releasing a fluorescent molecule.

Research has shown that hypoxia/reoxygenation (H/R) injury leads to a significant increase in the activities of both Caspase-9 and Caspase-3. engineering.org.cn Treatment with this compound was able to substantially suppress this H/R-induced activation, further confirming its role in inhibiting the mitochondrial apoptosis pathway. engineering.org.cn

Table 3: Effect of this compound on Caspase-3 and Caspase-9 Activity

| Treatment Group | Caspase-3 Activity (% Suppression of H/R-induced activation) | Caspase-9 Activity (% Suppression of H/R-induced activation) |

| H/R + this compound (1 µg/ml) | ~43.2% | ~50.1% |

This table is derived from findings in H/R-treated H9c2 cells. engineering.org.cn

Assessment of Mitochondrial Membrane Potential (e.g., JC-1 Staining)

The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the apoptotic cascade. The JC-1 assay is a widely used method to assess mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence intensity ratio is therefore indicative of mitochondrial depolarization and the initiation of apoptosis.

In studies on H9c2 cardiomyocytes, H/R injury was shown to cause a significant decrease in the JC-1 red/green fluorescence ratio, indicating mitochondrial depolarization. engineering.org.cn Pretreatment with this compound was able to mitigate this loss of mitochondrial membrane potential, highlighting its protective effect on mitochondrial function during cellular stress. engineering.org.cn

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in H9c2 Cells

| Treatment Group | Relative Red/Green Fluorescence Intensity Ratio (Fold Change vs. Control) |

| Control | ~1.0 |

| Hypoxia/Reoxygenation (H/R) | ~0.3 |

| H/R + this compound (1 µg/ml) | ~0.7 |

This table is based on data from studies using JC-1 staining in H9c2 cells subjected to hypoxia/reoxygenation. engineering.org.cn

Western Blot Analysis for Protein Expression and Phosphorylation States

Western blot is a core technique used to detect and quantify specific proteins in a sample. It allows researchers to assess how a compound affects the expression levels of key proteins and their activation states (e.g., phosphorylation), providing insight into the cellular signaling pathways being modulated.

In the investigation of this compound's mechanism of action, Western blot analyses have been crucial. engineering.org.cn Studies have shown that this compound can modulate several key signaling pathways involved in cell survival and stress responses. Specifically, it has been found to enhance the phosphorylation of prosurvival proteins like PI3K and Akt, and to alter the expression of apoptosis-related proteins. engineering.org.cn It also affects proteins involved in endoplasmic reticulum (ER) stress. engineering.org.cn These findings suggest that this compound exerts its protective effects by activating pro-survival pathways like the PI3K/Akt pathway and inhibiting pathways related to ER stress and apoptosis. engineering.org.cn

Table 5: Proteins Investigated by Western Blot in this compound Research

| Pathway | Protein | Effect of this compound Treatment |

| PI3K/Akt Pathway | Phospho-PI3K (p-PI3K) | Increased |

| Phospho-Akt (p-Akt) | Increased | |

| Apoptosis Regulation | Bcl-2/Bax Ratio | Increased |

| CHOP | Decreased | |

| Caspase-12 | Decreased | |

| Phospho-JNK (p-JNK) | Decreased | |

| ER Stress | Grp78 | Decreased |

| ATF6 | Decreased | |

| PERK | Decreased | |

| eIF2α | Decreased |

This table summarizes the observed effects of this compound on the expression or phosphorylation of key proteins in a model of ischemia/reperfusion injury. engineering.org.cn

Gene Expression Analysis (e.g., qPCR) for Transcriptional Regulation

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique for measuring the expression levels of specific genes. This method works by reverse transcribing messenger RNA (mRNA) from a sample into complementary DNA (cDNA), which is then amplified. The amount of amplified product is measured in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA for a target gene. Normalization using stable reference genes is critical for accurate results.

This type of analysis is essential for understanding if a compound's effects on protein levels, as seen in Western blotting, are due to changes at the transcriptional level (i.e., the gene being turned on or off). For instance, observing that this compound increases the Bcl-2/Bax protein ratio would lead to the hypothesis that it may transcriptionally upregulate the Bcl-2 gene and/or downregulate the Bax gene. While qPCR is a standard method to investigate such transcriptional regulation, specific studies employing this technique to analyze the effects of this compound on the expression of apoptosis or stress-related genes have not been prominently featured in the reviewed scientific literature.

Future Research Directions and Unexplored Avenues for Tournefolic Acid B

Elucidation of Biosynthetic Pathways of Tournefolic Acid B in its Natural Sources

A significant gap in the current knowledge is the complete biosynthetic pathway of this compound. The biogenesis of the dibenzo[b,f]oxepine scaffold in plants is not well understood. nih.govgrafiati.comnih.gov Future research must prioritize the identification and characterization of the specific enzymes and genetic machinery responsible for its synthesis in species like Clinopodium chinense and Tournefortia sarmentosa. mdpi.comefloras.org Investigating precursor molecules, which are likely derived from stilbene-related compounds, and the key cyclization steps will be crucial. nih.gov Understanding this pathway is not merely of academic interest; it could pave the way for biotechnological production of this compound and its analogs through metabolic engineering in microbial or plant-based systems, ensuring a sustainable and scalable supply for further research and development.

Exploration of Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis

Current methods for producing this compound rely on multi-step total chemical synthesis, which can be complex and environmentally taxing. nih.govbeilstein-journals.org The future of its synthesis should involve greener, more efficient strategies. Chemoenzymatic and biocatalytic approaches, which combine the precision of enzymes with the practicality of chemical reactions, offer a promising alternative. academie-sciences.frnih.govnih.gov Research should focus on identifying or engineering enzymes, such as lipases, oxidoreductases, or transferases, that can perform key transformations in the synthetic route under mild conditions. academie-sciences.frnih.gov These methods could significantly improve yield, reduce waste, and allow for the creation of novel derivatives with enhanced activity or specificity, surmounting the limitations of traditional chemical synthesis. nih.govnih.gov

Investigation of Novel Biological Targets Beyond Current Identified Pathways

While the protective effects of this compound on the heart and neurons via the PI3K/Akt and ER stress pathways are established, its full range of molecular interactions is likely much broader. sciltp.comsciltp.comengineering.org.cn The dibenzo[b,f]oxepine scaffold is known to be pharmacologically versatile, with derivatives exhibiting anticancer, antipsychotic, anti-inflammatory, and antihistaminic properties. nih.govmdpi.com This suggests that this compound may interact with a variety of other biological targets.

Future investigations should explore its potential effects on:

Microtubule dynamics: Some dibenzo[b,f]oxepine derivatives act as microtubule inhibitors, a mechanism relevant to cancer therapy. nih.govmdpi.com Screening this compound for similar activity could open new applications in oncology.

G-protein coupled receptors (GPCRs): This large family of receptors, including serotonin (B10506) and histamine (B1213489) receptors, is a common target for dibenzo[b,f]oxepine-based drugs. smolecule.com Assessing the binding profile of this compound across a panel of GPCRs could reveal unexpected neuropharmacological or immunomodulatory roles.

Inflammatory pathways: Beyond general antioxidant effects, its specific impact on key inflammatory mediators like NF-κB, MAPKs, and inflammasomes warrants detailed study. nih.govsciltp.comengineering.org.cn

Taste Receptors (T2Rs): Some bitter-tasting plant compounds, including this compound, have been noted for their potential to interact with T2Rs, which are involved in extra-oral immune responses. jrmds.in Exploring this could uncover novel mechanisms related to host defense in mucosal tissues.

Comparative Mechanistic Studies with Other Dibenzo[b,f]oxepine Derivatives

This compound is one of many naturally occurring and synthetic dibenzo[b,f]oxepine derivatives, each with a distinct bioactivity profile. nih.gov For instance, Bauhiniastatins show cytotoxic activity against cancer cells, while other synthetic analogs possess antipsychotic properties by targeting dopamine (B1211576) receptors. nih.gov A critical area for future research is conducting direct, comparative mechanistic studies to understand the structure-activity relationships (SAR) that govern these different effects. By systematically comparing how this compound and its structural relatives interact with various molecular targets, researchers can pinpoint the specific chemical features responsible for its unique cardioprotective and neuroprotective profile. Such studies would be invaluable for the rational design of new, more potent, and selective therapeutic agents.

Table 1: Comparison of Selected Dibenzo[b,f]oxepine Derivatives

| Compound Name | Natural/Synthetic | Reported Biological Activities | Key References |

| This compound | Natural | Cardioprotective (via PI3K/Akt, anti-ER stress), Neuroprotective | sciltp.com, mdpi.com, nih.gov |

| Bauhiniastatins | Natural | Anticancer (cytotoxic against various cell lines) | nih.gov |

| Bauhinoxepins | Natural | Antimycobacterial | nih.gov |

| Pacharin | Natural | Anticancer | researchgate.net |

| Clozapine Analog | Synthetic | Antipsychotic (Dopamine D-4 receptor antagonist) | nih.gov |

| Azo-dibenzo[b,f]oxepines | Synthetic | Potential microtubule inhibitors, Photoswitchable for photopharmacology | mdpi.com, mdpi.com |

This table is not exhaustive but provides representative examples.

Assessment of Potential Interactions and Synergistic Effects in Complex Natural Extracts

This compound is a component of traditional herbal medicines where the therapeutic effect often arises from the synergistic action of multiple compounds within the extract. mdpi.com The plants Clinopodium chinense and Tournefortia sarmentosa contain a rich array of other phytochemicals, including other polyphenols, flavonoids, terpenoids, and phenolic acids like caffeic acid and salvianolic acids. mdpi.comresearchgate.netsciltp.comnih.govup.ac.pa Future research should move beyond studying this compound in isolation and investigate its interactions within these complex mixtures. It is plausible that co-occurring compounds could enhance its bioavailability, improve its stability, or act on complementary pathways to produce a greater therapeutic effect than the single molecule alone. engineering.org.cn Elucidating these synergistic relationships is essential for understanding the holistic efficacy of the traditional herbal preparations and could provide a basis for developing powerful, multi-component, multi-target therapies. mdpi.comengineering.org.cn

Q & A

Q. What are the primary structural characteristics of Tournefolic Acid B, and how do they influence its biological activity?

this compound (TAB) features a dibenzo[b,f]oxepine core with three hydroxyl groups and an acrylic acid side chain, as confirmed by NMR and HRMS analyses . Its antioxidant activity is attributed to the hydroxyl groups, which scavenge reactive oxygen species (ROS) in Cu²⁺-induced LDL peroxidation assays (IC₅₀ = 2.32 μM) . Ester derivatives, such as methyl or ethyl esters, enhance bioavailability and neuroprotective effects by modulating calcium homeostasis and ROS reduction . Structural modifications to the acrylic acid moiety or oxepine ring can alter target specificity, as seen in salvianolic acid C analogs .

Q. What synthetic methodologies are commonly employed for the synthesis of this compound and its derivatives?

TAB is synthesized via multi-step routes involving Sonogashira coupling and Knoevenagel condensation. For example:

- Sonogashira Coupling : Pd(Ph₃P)₂Cl₂/CuI-catalyzed coupling of 3-hydroxy-2-iodobenzaldehyde with vinylbenzene derivatives yields the benzofuran scaffold, a precursor to TAB .

- Knoevenagel Condensation : Converts aldehydes to (E)-configured acrylic acids, critical for TAB’s bioactivity .

- Debenzylation : BBr₃-mediated cleavage of protective benzyl groups achieves final products with 40–87% yields . Key challenges include stereochemical control during coupling and minimizing side reactions during debenzylation .

Q. What in vitro assays are typically used to assess the antioxidant and neuroprotective properties of this compound?

- Antioxidant Activity : Cu²⁺-induced LDL peroxidation assays measure ROS scavenging (IC₅₀ values) .

- Neuroprotection : NMDA-induced excitotoxicity models in rat cortical neurons assess calcium influx (via Fura-2 AM fluorescence) and mitochondrial dysfunction (JC-1 staining for membrane potential) .

- Apoptosis Markers : Caspase-3/9 activation and Bcl-2/Bax ratios are quantified via Western blotting .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes during the Sonogashira coupling step in the synthesis of this compound derivatives?

Stereochemical control is achieved through:

- Catalyst Selection : Pd(Ph₃P)₂Cl₂ with CuI minimizes homocoupling byproducts .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .

- Temperature Modulation : Reactions conducted at 0–25°C enhance (E)-selectivity in acrylic acid formation . Post-reaction purification via Sephadex LH-20 or RP-18 chromatography isolates stereoisomers with >95% purity .

Q. What experimental strategies are recommended to validate the role of the PI3K/AKT pathway in this compound-mediated cardioprotection observed in myocardial ischemia models?

- Pathway Inhibition : Use LY294002 (PI3K inhibitor) or AKT siRNA to block signaling and assess apoptosis (TUNEL staining) and infarct size (TTC staining) .

- Biomarker Analysis : Phospho-AKT (Ser473) and downstream targets (e.g., Nrf2, HO-1) are quantified via ELISA or immunohistochemistry in heart tissues .

- Cross-Model Validation : Compare outcomes in isolated cardiomyocytes vs. in vivo ischemia-reperfusion models to confirm pathway consistency .

Q. How should researchers address discrepancies in reported neuroprotective mechanisms of this compound derivatives across different neuronal injury models?

- Model-Specific Variables : Compare calcium dysregulation in NMDA-induced excitotoxicity (cortical neurons) vs. oxidative stress in high-glucose retinal cells .

- Dose-Response Profiling : Establish EC₅₀ values for ROS inhibition and calcium homeostasis in each model to identify context-dependent efficacy .

- Mechanistic Redundancy : Use CRISPR/Cas9 knockout of caspases or JNK to determine if neuroprotection is pathway-specific or multifactorial .

Methodological Considerations

Q. What analytical techniques are critical for confirming the purity and identity of synthetic this compound analogs?

- Chromatography : RP-HPLC with UV/Vis detection (λ = 280 nm) ensures >98% purity .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CD₃OD) confirms regiochemistry; HRMS validates molecular formulas (e.g., C₁₇H₁₂O₆ for TAB) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers design dose-response studies to evaluate the therapeutic window of this compound in diabetic nephropathy?

- In Vivo Models : Use STZ-induced diabetic mice with escalating TAB doses (10–100 mg/kg/day) to monitor glomerular filtration rate (GFR) and urinary albumin .

- Toxicity Thresholds : Measure serum creatinine and liver enzymes to identify hepatorenal toxicity at high doses .

- Omics Integration : Transcriptomics (RNA-seq) of kidney tissues identifies off-target effects on ECM deposition pathways .

Data Interpretation and Contradictions

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s antioxidant efficacy across studies?

- Meta-Analysis : Pool data from LDL peroxidation assays (n ≥ 3 studies) using random-effects models to account for variability in IC₅₀ values .

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-physiological Cu²⁺ concentrations) to refine effect size estimates .

- Covariate Adjustment : Control for variables like cell type (primary vs. immortalized) or solvent (DMSO vs. ethanol) in multivariate regression .

Q. How can researchers reconcile differences in this compound’s effects on apoptosis in neuronal vs. renal cells?

- Cell-Type-Specific Pathways : Perform phosphoproteomics to compare caspase activation patterns (e.g., caspase-12 in ER stress vs. caspase-3 in neurons) .

- Cross-Tissue RNAi Screens : Silence Bcl-2 or Bax in both cell types to determine if apoptosis mechanisms are conserved .

- In Silico Modeling : Molecular docking predicts differential binding affinity of TAB to AKT isoforms (AKT1 vs. AKT2) in distinct tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products